molecular formula C13H19N3O3 B4876024 ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE

ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE

Cat. No.: B4876024
M. Wt: 265.31 g/mol
InChI Key: UDPSWYWQKVJDCU-UHFFFAOYSA-N
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Description

ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE: is a chemical compound with the molecular formula C10H14N2O2. It is an intermediate used in the synthesis of various pharmaceuticals, including thrombin inhibitors like Dabigatran etexilate . This compound is known for its role in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Method 1: Using 2-aminopyridine and ethyl acrylate as raw materials, the reaction is carried out under solvent-free conditions with p-toluenesulfonic acid as a catalyst.

    Method 2: Another method involves using 2-aminopyridine and ethyl acrylate with anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst.

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for scale-up, yield, and cost-effectiveness. The choice of catalyst and reaction conditions may vary based on the desired purity and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.

    Reduction: Reduction reactions can be performed on the carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

  • Utilized in the production of pharmaceuticals and fine chemicals.
  • Serves as a building block in the synthesis of other bioactive compounds.

Mechanism of Action

The compound exerts its effects primarily through its role as an intermediate in the synthesis of thrombin inhibitors. Thrombin inhibitors work by blocking the activity of thrombin, an enzyme involved in blood clotting. This inhibition prevents the formation of clots, making it useful in the treatment of conditions like atrial fibrillation and deep vein thrombosis .

Comparison with Similar Compounds

Uniqueness: ETHYL 3-[({[1-(2-PYRIDYL)ETHYL]AMINO}CARBONYL)AMINO]PROPANOATE is unique due to its specific structure, which allows it to be used in the synthesis of highly effective thrombin inhibitors. Its versatility in undergoing various chemical reactions also makes it valuable in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 3-(1-pyridin-2-ylethylcarbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-19-12(17)7-9-15-13(18)16-10(2)11-6-4-5-8-14-11/h4-6,8,10H,3,7,9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPSWYWQKVJDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC(C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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